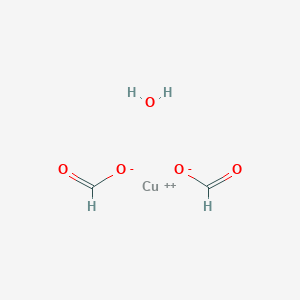

Copper(II) formate hydrate

Beschreibung

Overview of Copper(II) Coordination Compounds with Formate (B1220265) Ligands

The coordination chemistry of copper(II) with formate ligands is characterized by the formation of various hydrated and anhydrous structures, each with distinct structural motifs. The formate ion (HCOO⁻) is a versatile ligand that typically bridges copper(II) ions, leading to the formation of extended polymeric networks. tandfonline.com

Structural Variations: Depending on the crystallization temperature, different hydrates can be isolated. Crystallization from aqueous solutions at low temperatures typically yields the tetrahydrate, Cu(HCOO)₂·4H₂O. chemicalbook.com A dihydrate, Cu(HCOO)₂·2H₂O, and other less common hydrates like Cu(HCOO)₂·1/3H₂O have also been synthesized and characterized. chemicalbook.comresearchgate.netresearchgate.net Anhydrous forms of copper(II) formate, such as α- and β-polymorphs, can be obtained through the dehydration of these hydrates or by direct synthesis. researchgate.net

Coordination Environment: In the well-studied tetrahydrate, the crystal structure consists of infinite two-dimensional layers of copper ions and bridging formate groups. rsc.org Each copper atom is coordinated by four oxygen atoms from four distinct formate ions in a nearly square-planar arrangement. iucr.org The coordination sphere is completed by two water molecules located at greater distances, resulting in a distorted octahedral geometry. iucr.org These layers are held together by hydrogen bonds involving the water molecules. iucr.org The formate ligand's ability to adopt different bridging modes (e.g., syn-syn, syn-anti) contributes to the structural diversity seen across different copper(II) formate compounds. researchgate.net

Hydrate (B1144303) Structures and Dehydration: The water molecules in the hydrated structures play a crucial role in stabilizing the crystal lattice. Thermal dehydration of the tetrahydrate leads to significant structural changes as the water molecules are removed and the formate groups rearrange, ultimately forming anhydrous phases. akjournals.com Studies on the dehydration kinetics of copper(II) formate tetrahydrate show that the process involves the penetration of a reactant/product interface parallel to the copper-formate layers. rsc.orgrsc.org Despite structural evidence suggesting two different types of water molecules in the tetrahydrate, kinetic studies indicate they behave identically during dehydration. rsc.orgrsc.org

Table 1: Crystallographic Data for Selected Copper(II) Formate Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Copper(II) formate tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | P2₁/a | a = 8.18 Å, b = 8.15 Å, c = 6.35 Å, β = 101.08° | iucr.orgcrystalls.info |

| Copper(II) formate dihydrate | Cu(HCOO)₂·2H₂O | Monoclinic | - | a = 8.54 Å, b = 7.15 Å, c = 9.50 Å, β = 98.8° | crystalls.info |

| Copper(II) formate hydrate | Cu(HCOO)₂·1/3H₂O | Orthorhombic | Pbcn | a = 7.9777 Å, b = 7.3656 Å, c = 21.0317 Å | researchgate.netresearchgate.net |

| Anhydrous copper(II) formate (dehydrated from tetrahydrate) | Cu(HCOO)₂ | Monoclinic | P2₁/c | a = 8.195 Å, b = 7.925 Å, c = 3.620 Å, β = 122.21° | researchgate.net |

Academic Significance in Inorganic and Materials Chemistry Research

Copper(II) formate hydrates hold considerable academic significance as model systems for studying fundamental chemical and physical phenomena. Their relatively simple, yet intriguing, structures serve as a platform for investigating magnetic interactions, structural phase transitions, and solid-state reaction mechanisms.

Magnetism: The layered structure of copper(II) formate hydrates, where Cu(II) ions are bridged by formate ligands, provides an excellent model for studying low-dimensional magnetism. rsc.org These compounds often exhibit antiferromagnetic ordering at low temperatures. researchgate.net For instance, Cu(HCOO)₂·1/3H₂O is a two-dimensional Heisenberg antiferromagnet with a Néel temperature of 32.1 K. researchgate.netresearchgate.net The magnetic properties are highly dependent on the specific polymorph and the coordination geometry, which dictates the superexchange pathways between copper centers.

Precursor for Materials Synthesis: Copper(II) formate tetrahydrate is utilized as a precursor for synthesizing other copper-based materials. americanelements.comlookchem.com For example, its thermal decomposition can produce nanostructured copper powders or copper oxide materials. researchgate.netcymitquimica.com It is also a starting material for generating conductive copper films at low temperatures, which is relevant for printed electronics. rsc.org

Phase Transitions and Solid-State Reactions: The dehydration of copper(II) formate hydrates is a widely studied example of a solid-state reaction. rsc.orgakjournals.com These studies provide insights into the kinetics and mechanisms of topotactic transformations, where the crystal structure of the product is determined by the orientation of the parent crystal. researchgate.net Furthermore, copper(II) formate tetrahydrate undergoes a phase transition from a paraelectric to an antiferroelectric phase upon cooling below -38 °C. researchgate.net

Table 2: Research Findings on Properties of Copper(II) Formate Systems

| Property | Compound/System | Finding | Ref. |

| Magnetic Ordering | Cu(HCOO)₂·1/3H₂O | Exhibits 2D Heisenberg antiferromagnetism with spin-canting; Néel temperature (TN) = 32.1 K. | researchgate.netresearchgate.net |

| Magnetic Ordering | α-[Cu(HCOO)₂] | Shows ferromagnetic order at Tc = 8.2 K. | researchgate.net |

| Magnetic Ordering | β-[Cu(HCOO)₂] | Behaves as a weak ferromagnet with Tc = 30.4 K. | researchgate.net |

| Dehydration Kinetics | Cu(HCOO)₂·4H₂O | Energy of activation for dehydration is 11.2 ± 0.2 kcal/mol H₂O. | rsc.orgrsc.org |

| Thermal Dissociation | Cu(HCOO)₂·4H₂O | Overall heat of dissociation is 12.5 kcal/mol H₂O. | rsc.orgrsc.org |

| Phase Transition | Cu(HCOO)₂·4H₂O | Undergoes a paraelectric to antiferroelectric phase transition at -37.7 °C. | researchgate.netrsc.org |

Conceptual Frameworks in Metal-Organic Systems

The study of this compound fits within the broader conceptual frameworks of coordination polymers and metal-organic frameworks (MOFs). These fields explore the design and synthesis of materials constructed from metal ions or clusters linked by organic ligands. unibo.itmdpi.com

Coordination Polymers: this compound is a classic example of a coordination polymer, where the formate ligand acts as a simple bifunctional linker connecting copper(II) metal nodes into an extended network. tandfonline.comclarku.edu The structure and dimensionality (e.g., 1D chains, 2D layers) of these polymers are dictated by the coordination preferences of the copper(II) ion and the bridging mode of the formate ligand. researchgate.netclarku.edu The simplicity of the formate linker allows researchers to isolate and study the fundamental principles of how structure influences properties like magnetism. researchgate.net

Metal-Organic Frameworks (MOFs): While often associated with more complex organic linkers designed to create high porosity, the underlying principles of MOF construction are evident in copper(II) formate systems. researchgate.net MOFs are a class of coordination polymers characterized by their crystalline, often porous, structures. unibo.it Formate-based frameworks, including those with copper, are studied as a fundamental subclass of MOFs. researchgate.net They demonstrate how even the smallest carboxylate linker can produce diverse and functional three-dimensional networks, sometimes mimicking the topology of traditional inorganic materials like perovskites. researchgate.netaip.org The investigation of copper(II) formate frameworks contributes to the understanding of structure-property relationships that are essential for the rational design of new functional MOFs for applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net

Structure

2D Structure

Eigenschaften

IUPAC Name |

copper;diformate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDJXFJXJZYGO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CuO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Solution-Phase Synthesis Routes

Solution-phase methods are the most common approaches for preparing copper(II) formate (B1220265) hydrates. These techniques typically involve the reaction of a copper(II) precursor with formic acid in an aqueous medium, followed by crystallization.

Preparation from Copper(II) Salts and Formic Acid

A straightforward and widely used method for synthesizing copper(II) formate is the reaction of various copper(II) salts with formic acid. crystalls.info Commonly used precursors include copper(II) carbonate, copper(II) hydroxide (B78521), and copper(II) oxide. crystalls.info The general principle involves the dissolution of the copper salt in formic acid, which acts as both a reactant and a solvent.

For instance, the reaction of copper(II) hydroxide with an 80% aqueous solution of formic acid, followed by stirring, yields copper(II) formate tetrahydrate. prepchem.com Similarly, copper(II) oxide can be dissolved in hot formic acid to produce copper(II) formate. chemicalbook.com When copper(II) carbonate is used, the reaction proceeds with the evolution of carbon dioxide gas. crystalls.info The resulting solution is then typically filtered and allowed to crystallize.

| Precursor | Reactant | Product | Reference |

| Copper(II) Hydroxide | Formic Acid | Copper(II) Formate Tetrahydrate | prepchem.com |

| Copper(II) Oxide | Formic Acid | Copper(II) Formate | chemicalbook.com |

| Copper(II) Carbonate | Formic Acid | Copper(II) Formate | crystalls.info |

A new method has also been reported for the synthesis of various copper(II) formates, including the dihydrate and tetrahydrate, using copper(II) nitrate (B79036) trihydrate and formic acid. researchgate.net

Hydrolysis-Driven Synthesis Strategies

An alternative solution-phase approach involves the in-situ generation of formic acid through the hydrolysis of an ester, such as methyl formate. In a patented industrial process, methyl formate is hydrolyzed in an aqueous solution in the presence of copper carbonate. google.com The formic acid produced in this reaction immediately reacts with the copper carbonate to form copper(II) formate. This method is advantageous as it avoids the direct handling of concentrated formic acid. google.com

Another hydrolysis-based method involves the controlled hydrolysis of formate ions in a concentrated aqueous solution of copper formate. rsc.org Heating a solution of copper formate tetrahydrate in water can lead to the formation of basic copper formates, such as [Cu₃(OH)₄(HCOO)₂]. rsc.org

Controlled Crystallization and Hydration State Isolation

The specific hydrated form of copper(II) formate obtained from solution depends critically on the crystallization temperature. chemicalbook.com

Copper(II) formate tetrahydrate ([Cu(HCOO)₂·4H₂O]) is typically crystallized from aqueous solutions at lower temperatures. chemicalbook.com Slow evaporation of the solution over several weeks can yield bright blue monoclinic crystals.

Copper(II) formate dihydrate ([Cu(HCOO)₂·2H₂O]) is a metastable form that crystallizes from solutions at temperatures between 50-60°C. chemicalbook.com

Anhydrous copper(II) formate ([Cu(HCOO)₂]) can be obtained by crystallization from solutions at higher temperatures, between 75-85°C. chemicalbook.com It can also be prepared by dehydrating the tetrahydrate under vacuum at 100°C. prepchem.com

The solubility of the different forms of copper(II) formate is also temperature-dependent, a factor that is leveraged to facilitate crystal growth by slow evaporation.

| Hydration State | Crystallization Conditions | Reference |

| Tetrahydrate | Lower temperatures | chemicalbook.com |

| Dihydrate | 50-60°C | chemicalbook.com |

| Anhydrous | 75-85°C or dehydration of hydrate (B1144303) | chemicalbook.comprepchem.com |

A unique layered copper-formate hydrate with the formula Cu(HCOO)₂·1/3H₂O has also been synthesized. researchgate.net

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods offer routes to synthesize copper(II) formate and related coordination polymers under elevated temperatures and pressures. These techniques can lead to the formation of novel structures and mixed-valence compounds. cmu.edupsu.edu

For example, the reaction of copper(II) nitrate with terephthalic acid and 4,4'-bipyridine (B149096) in a 50% aqueous ethanol (B145695) solution at 180°C for one day yields an air-stable, open-framework coordination polymer containing mixed-valence Cu(I)-Cu(II) dimer subunits. cmu.edu The ethanol solvent and the 4,4'-bipyridine can act as reducing agents for Cu(II) to Cu(I) at high temperatures. cmu.edu

Hydrothermal synthesis, which uses water as the solvent, has been employed to produce various coordination polymers. psu.eduacs.org The pH of the reaction mixture can significantly influence the outcome of in-situ metal/ligand redox reactions during hydrothermal synthesis. psu.edu Supercritical hydrothermal synthesis using formic acid as a reducing agent has been shown to produce pure, ultra-fine copper powders from a copper sulfate (B86663) precursor, indicating the complete reduction of copper(II). tandfonline.com Microwave-assisted synthesis has also been utilized, where copper(II) formate was synthesized from a copper oxide precursor using microwave radiation. concytec.gob.pe

Derivatization and Complex Formation with Auxiliary Ligands

The coordination environment of the copper(II) ion in formate complexes can be modified by introducing auxiliary ligands. These ligands can be other organic molecules that coordinate to the copper center, leading to the formation of new complexes with different structures and properties. nih.govkubikat.orgrsc.orgtandfonline.comacs.org

The use of auxiliary ligands can adjust the resulting product's characteristics and final structure, leading to a wide variety of coordination polymers, from one-dimensional chains to two- and three-dimensional frameworks. rsc.org For instance, copper(II) complexes with mixed ligands such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) have been synthesized. nih.gov The presence of different N-ancillary ligands like imidazole, 4,4'-bipyridine, and 1,10-phenanthroline in reactions with a pyrazole-carboxylate ligand resulted in a range of copper(II) complexes from dinuclear to one-dimensional polymers and a trinuclear complex. kubikat.org

Anhydrous Copper(II) Formate Polymorphs (α and β Modifications)

Anhydrous copper(II) formate is known to exist in at least two polymorphic forms, designated as the α and β modifications. researchgate.netacs.org These polymorphs have the same chemical formula but differ in their crystal structures. acs.org

The α-polymorph is orthorhombic. researchgate.net

The β-polymorph is monoclinic and is considered metastable, slowly transforming into the α-phase at room temperature. researchgate.netacs.org

Hydrated Analogues (Dihydrate, Tetrahydrate, and Partial Hydrates)

Copper(II) formate can exist in several hydrated forms, with the specific analogue obtained being highly dependent on the crystallization temperature from aqueous solutions. lookchem.comchemicalbook.com The most common hydrates are the dihydrate (Cu(HCOO)₂·2H₂O) and the tetrahydrate (Cu(HCOO)₂·4H₂O). crystalls.info

The tetrahydrate is typically formed when crystallization occurs at lower temperatures. lookchem.comchemicalbook.com It crystallizes in the monoclinic system and is known to be unstable, readily losing water. crystalls.info A metastable dihydrate can be formed by crystallization from solutions at temperatures between 50-60°C. lookchem.comchemicalbook.com This dihydrate also possesses a monoclinic crystal structure. crystalls.info Upon heating, the tetrahydrate decomposes around 45°C, while the dihydrate is stable up to about 55°C. crystalls.info Anhydrous copper(II) formate is obtained from solutions at temperatures between 75-85°C. lookchem.comchemicalbook.com A partially hydrated form, copper(II) formate hemihydrate (Cu(HCOO)₂·1/3H₂O), has also been reported, featuring a unique water content and strongly waved copper-formate layers. researchgate.net

The synthesis of these hydrates generally involves the reaction of a copper(II) source, such as copper(II) hydroxide, carbonate, or oxide, with formic acid in an aqueous solution. crystalls.info For instance, reacting copper hydroxide powder with an aqueous solution of formic acid yields copper formate tetrahydrate upon filtration. prepchem.com A new method has also been developed for synthesizing the dihydrate and tetrahydrate using copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and formic acid. researchgate.netresearchgate.net

| Hydrate | Formula | Molar Mass (g/mol) | Crystal System | Decomposition Temperature |

|---|---|---|---|---|

| Tetrahydrate | Cu(HCOO)₂·4H₂O | 225.64 | Monoclinic | ~45°C |

| Dihydrate | Cu(HCOO)₂·2H₂O | 189.61 | Monoclinic | ~55°C |

| Anhydrous | Cu(HCOO)₂ | 153.58 | Orthorhombic (α) / Monoclinic (β) | 200°C |

Formation of Amine-Copper(II) Formate Complexes

Copper(II) formate readily forms complexes with various amine ligands. These complexes are of significant interest, primarily for their application as precursors in metal-organic decomposition (MOD) inks used to create conductive copper films for printed electronics. acs.orgnih.govresearchgate.net The complexation with amines, such as alkylamines and alkanolamines, can lower the decomposition temperature of copper(II) formate, which typically decomposes around 200°C. researchgate.net This reduction in decomposition temperature is crucial for applications on temperature-sensitive substrates like polymers. researchgate.net

Research has shown that a synergetic effect can be achieved by blending two different primary alkylamines with varying chain lengths. acs.org For example, a mixture of butylamine (B146782) and octylamine (B49996) can balance the activating and capping effects of the amines, leading to controlled nucleation and growth of copper particles and resulting in densely packed, low-resistivity copper films at lower temperatures. acs.org The hydrogen bonds formed between the amine ligand and the formate are key factors that govern the activation energy for the decomposition reactions. acs.orgnih.gov The decomposition mechanism involves the reduction of Cu(II) to Cu(I) in concert with the release of H₂ via the dimerization of a Cu(II) hydride intermediate. acs.orgnih.gov

Copper(II) Formate as a Chemical Precursor

Synthesis of Copper Nanoparticles

Copper(II) formate, particularly its hydrated forms and amine complexes, serves as an effective precursor for the synthesis of copper nanoparticles (Cu NPs). The general method involves the reduction of the copper(II) formate compound under controlled conditions. For example, copper(II) formate tetrahydrate can be used as a precursor to produce copper powders with particle sizes around 150 nm. researchgate.netresearchgate.net

The formation of amine-copper(II) formate complexes is a key strategy for producing Cu NPs at lower temperatures (<150°C). researchgate.net The complex, often dissolved in a suitable solvent to form an ink, decomposes upon heating to generate Cu NPs in-situ. The choice of amine ligand affects the size of the resulting nanoparticles; for instance, films prepared using octylamine resulted in relatively small nanoparticles. researchgate.net In one study, a copper(II) formate-isopropanolamine (CuF-IPA) complex was used to produce Cu NPs with a particle size of approximately 3.5 nm. jst.go.jp Another approach involves a two-step colloidal synthesis where copper formate is first reduced with oleylamine (B85491) at 90°C to form copper cores.

Precursors for Chemical Vapor Deposition (CVD) and Thin Film Growth

Copper(II) formate hydrate has been successfully employed as a precursor in Chemical Vapor Deposition (CVD) processes to deposit thin copper films. rsc.orgrsc.org This method provides an alternative to more common but often fluorinated CVD precursors. google.com The CVD process relies on the sublimation and subsequent thermal decomposition of the copper formate salt onto a heated substrate. rsc.org

Studies have demonstrated the deposition of copper films on substrates like glass, Si(100), and TiN at atmospheric pressure. rsc.orgrsc.org Operating under a nitrogen atmosphere at a temperature of 240°C, copper films with a thickness of 600 nm have been achieved after 10 deposition cycles using copper formate powder as the starting material. rsc.org The resulting films exhibit low resistivity, with values of 2.6 × 10⁻⁷ Ω·m and 8 × 10⁻⁸ Ω·m reported after 5 and 10 deposition cycles, respectively. rsc.org While copper(II) formate has been used, much of the development in copper CVD has also focused on other precursors like copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) and various copper(I) complexes. lsu.edugoogle.com

Application in Low-Temperature Sintering Processes for Conductive Materials

One of the most significant applications of copper(II) formate and its amine complexes is in the formulation of metal-organic decomposition (MOD) inks for low-temperature sintering of conductive copper patterns. jst.go.jprsc.org These inks are critical for the field of printed electronics, enabling the fabrication of circuits on inexpensive and flexible polymer substrates that cannot withstand high temperatures. d-nb.info

The core principle involves the thermal decomposition of a copper(II) formate-amine complex at temperatures significantly lower than the sintering temperature of pure copper nanoparticles. researchgate.net For example, a complex of copper(II) formate and isopropanolamine (IPA) can decompose at temperatures as low as 110°C. jst.go.jp Inks formulated with this complex and sintered at 140°C for 5 minutes under a nitrogen atmosphere have achieved a low resistivity of 2 x 10⁻⁵ Ω·cm. jst.go.jp By blending different amines, such as dibutylamine (B89481) and octylamine, resistivity has been further reduced to 5 x 10⁻⁶ Ω·cm after sintering at 140°C for 30 minutes. d-nb.info

To further enhance conductivity and film quality, these MOD inks are sometimes mixed with copper particles (sub-micron or flake). rsc.orgroyalsocietypublishing.org This hybrid approach improves the packing density of the sintered film, leading to tighter connections between particles and lower resistivity. rsc.org A novel process combining a CuF-IPA complex with 0.8 µm copper particles achieved a resistivity of 9 x 10⁻⁶ Ω·m after sintering at just 100°C. rsc.org Another formulation, using a Cu(II)-AmIP (2-amino-2-methyl-1-propanol) complex mixed with formic-acid-treated copper flakes, produced conductive films on cellulose (B213188) paper with a resistivity of 7 × 10⁻⁵ Ω cm after heating at 100°C for only 15 seconds in air. royalsocietypublishing.org

| Ink Formulation | Sintering Conditions | Substrate | Resulting Resistivity (Ω·cm) | Reference |

|---|---|---|---|---|

| CuF-isopropanol amine (IPA) complex | 140°C for 5 min (N₂) | Not Specified | 2 x 10⁻⁵ | jst.go.jp |

| CuF-IPA complex with 3.5 nm Cu NPs | 150°C (N₂) | Not Specified | 3.0 x 10⁻⁵ | jst.go.jp |

| CuF-hexylamine complex | 200°C (Formic Acid atm.) | Not Specified | 4.1 x 10⁻⁷ Ω·m (4.1 x 10⁻⁵ Ω·cm) | rsc.org |

| CuF-IPA complex + 0.8 µm Cu particles | 100°C | Not Specified | 9 x 10⁻⁶ | rsc.org |

| CuF-n-octylamine complex | 140°C for 60 min (N₂) | Not Specified | 2 x 10⁻⁵ | d-nb.info |

| CuF-dibutylamine-octylamine blend | 140°C for 30 min | Not Specified | 5 x 10⁻⁶ | d-nb.info |

| Cu(II)-AmIP complex + Cu flakes | 100°C for 15 s (Air) | Cellulose Paper | 7 x 10⁻⁵ | royalsocietypublishing.org |

Crystal Structures and Advanced Structural Characterisation

Single-Crystal X-ray Diffraction Studies of Hydrated Phases

Single-crystal X-ray diffraction has provided detailed atomic-level descriptions of several hydrated phases of copper(II) formate (B1220265), each distinguished by its unique stoichiometry of water.

Copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, crystallises as bright blue crystals in the monoclinic system. crystalls.info Structural analyses have established its space group as P2₁/c (a variant of 2/m). crystalls.infoaip.org The crystal structure is notable for the presence of Jahn-Teller distortions, a characteristic feature of octahedral copper(II) complexes that leads to an elongation of certain metal-ligand bonds. Below -38.9°C, it undergoes a phase transition to an antiferroelectric phase, which involves a doubling of the 'c' lattice parameter. aip.orgresearchgate.net

The dihydrate, Cu(HCOO)₂·2H₂O, also crystallises in the monoclinic system. crystalls.info Its structure was determined as early as 1965. scispace.com Unlike the tetrahydrate, it contains fewer water molecules within its crystal lattice, leading to different structural and thermal properties. crystalls.info

A unique layered hydrate (B1144303) with the formula Cu(HCOO)₂·1/3H₂O has been synthesised and characterised. researchgate.net This compound crystallises in the orthorhombic space group Pbcn. Its structure consists of strongly waved (4,4) copper-formate layers. These layers are held together by a combination of weak axial Cu-O formate bonds and O-H···O hydrogen bonds involving the water molecules. researchgate.net A key feature of this structure is the presence of two distinct coordination environments for the Cu²⁺ ions. researchgate.net Dehydration of this phase leads to the formation of layered anhydrous β-Cu(HCOO)₂. researchgate.net

Interactive Table 1: Crystallographic Data for Copper(II) Formate Hydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | P2₁/c | 8.15 | 8.18 | 6.35 | 101.083 | crystalls.info |

| Dihydrate | Cu(HCOO)₂·2H₂O | Monoclinic | P2₁/c | 8.54 | 7.15 | 9.50 | 98.8 | crystalls.info |

| 1/3 Hydrate | Cu(HCOO)₂·1/3H₂O | Orthorhombic | Pbcn | 7.9777 | 7.3656 | 21.0317 | 90 | researchgate.net |

Note: Cell parameters for the 1/3 hydrate were measured at 80 K.

Neutron Diffraction Analysis for Hydrogen Atom Localisation and Structural Refinement

While X-ray diffraction is excellent for determining the positions of heavier atoms, neutron diffraction is superior for accurately locating hydrogen atoms. This capability has been crucial in understanding the detailed structure of copper(II) formate tetrahydrate. aip.org Neutron diffraction studies revealed that the orientation of the water molecules in the tetrahydrate structure is disordered. aip.org This disorder allows for all possible short oxygen-oxygen contacts to be hydrogen-bonded at all times, a situation similar to that observed in ice. The motion of hydrogen atoms is believed to be the driving mechanism for the antiferroelectric phase transition observed at low temperatures. aip.org

Furthermore, neutron powder diffraction has been employed to refine the crystal structure of the anhydrous α-Cu(HCOO)₂ polymorph at various temperatures, which allowed for the localisation of hydrogen atoms and their anisotropic temperature factors to be determined. researchgate.net

Coordination Environments of Copper(II) Ions

The coordination geometry of the copper(II) ion is a defining feature of these compounds, often exhibiting Jahn-Teller distortions characteristic of d⁹ metal ions.

In copper(II) formate tetrahydrate , the Cu²⁺ ion is in a distorted octahedral environment, which leads to the characteristic elongation of the axial metal-ligand bonds.

The copper(II) formate 1/3 hydrate is unique in that it contains Cu²⁺ ions in two different coordination environments within the same crystal: a square pyramid and an elongated octahedron, present in a 1:2 ratio. researchgate.net

In the anhydrous α-polymorph , the copper ion displays a Jahn-Teller distorted tetragonal pyramidal coordination. researchgate.net

Across many copper(II) formate structures, the formate anion acts as a bridging ligand, often in a syn-anti arrangement, which generates coordination polymer frameworks of one, two, or three dimensions. acs.orgclarku.edu In general for polymeric copper(II) compounds, six-coordinate geometries, typically tetragonal-bipyramidal, are the most common, followed by five-coordinate square-pyramidal geometries. tandfonline.com

Jahn-Teller Distortions and Distorted Octahedral Geometries

In these distorted environments, the six oxygen atoms coordinating the copper ion are not equidistant. There are typically four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. rsc.orgresearchgate.net For instance, studies on aquated copper(II) ions and related complexes show typical equatorial bond lengths of approximately 1.95-1.96 Å, while the elongated axial bonds are significantly longer, around 2.24-2.32 Å. rsc.org In some specific structures, such as a unique layered hydrate with the formula Cu(HCOO)₂·1/3H₂O, the Cu²⁺ ions can exist in both square pyramidal and elongated octahedral environments within the same crystal structure. researchgate.netjlu.edu.cnresearchgate.net This structural distortion is a fundamental characteristic that influences the compound's magnetic and electronic properties. researchgate.net

Bridging Modes of Formate Ligands (e.g., anti-anti, anti-syn, μ₁,₁, μ₁,₃)

The formate ligand (HCOO⁻) is a versatile bridging ligand capable of connecting metal centers in various modes, which dictates the dimensionality of the resulting coordination polymer. rsc.org In copper(II) formate hydrates, the most prevalent bridging mode is the anti-anti configuration. jlu.edu.cnrsc.orgrsc.org In this arrangement, the formate group bridges two different copper ions using its two oxygen atoms, leading to the formation of two-dimensional (2D) layers or sheets. jlu.edu.cnrsc.orgrsc.org For example, in Cu(HCOO)₂·1/3H₂O, the Cu²⁺ ions within the layers are connected by anti-anti formate bridges via short basal Cu-O bonds. researchgate.netjlu.edu.cnresearchgate.net

The anti-syn bridging mode has also been observed in some copper(II) formate structures. researchgate.net In more complex coordination polymers involving copper(II) formate, other bridging fashions such as μ₁,₁- and μ₁,₃- have been identified, where copper ions are alternately bridged by formate ions in these two distinct manners. clarku.edu The specific bridging mode adopted by the formate ligands is a critical factor in determining the magnetic coupling between the copper(II) centers. rsc.orgrsc.org

Supramolecular Interactions and Hydrogen Bonding Networks

In the layered structures, these hydrogen bonds form between the hydrogen atoms of the water molecules (Ow-H) and the oxygen atoms of the formate ligands (O_formate). researchgate.netjlu.edu.cn These O-H···O interactions act as pillars, linking the 2D copper-formate sheets and establishing the complete crystal lattice. researchgate.net The hydrogen bond network in copper(II) formate tetrahydrate is particularly notable, forming a two-dimensional web in the layers of water that alternate with the copper formate layers. tandfonline.com The specific arrangement and strength of these hydrogen bonds are not merely structural glue; they are fundamentally linked to the compound's physical properties, including its dielectric anisotropy and the mechanism of its low-temperature phase transitions. researchgate.nettandfonline.com

Structural Transitions and Anisotropic Thermal Expansion Phenomena

Copper(II) formate hydrates exhibit dynamic structural behaviors in response to changes in temperature, including anisotropic thermal expansion and distinct phase transitions.

The thermal expansion of these compounds is often anisotropic, meaning the material expands and contracts at different rates along different crystallographic axes. jlu.edu.cnresearchgate.net This behavior is closely related to the layered structure and the nature of the bonding within and between the layers. researchgate.netresearchgate.net

Paraelectric-Antiferroelectric Phase Transitions and Associated Lattice Changes

Copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) is renowned for undergoing a first-order phase transition from a paraelectric (PE) phase to an antiferroelectric (AFE) phase upon cooling. researchgate.nettandfonline.com This transition occurs at approximately -38°C (235 K). researchgate.netiucr.org

In the room-temperature paraelectric phase, the crystal belongs to the monoclinic space group P2₁/a. iucr.orgjps.jp Upon cooling below the transition temperature, it enters the antiferroelectric phase, which is characterized by a change in the space group to P2₁/n and a doubling of the lattice parameter c. researchgate.netiucr.orgjps.jp This transition is driven by the ordering of protons within the hydrogen bond network of the water layers. Below the transition, the hydrogens in each water layer align, creating a net electrical polarization within the layer, but adjacent water layers are polarized in opposite (antiparallel) directions, resulting in zero net polarization for the crystal, which is the definition of an antiferroelectric state. tandfonline.com Further studies have detected an additional phase transition at -46°C to a ferrielectric state, where a small net spontaneous polarization appears. jps.jp

| Property | Paraelectric Phase (> -38°C) | Antiferroelectric Phase (< -38°C) |

| Temperature | > 235 K | < 235 K |

| Symmetry | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/n |

| Lattice Parameter c | c | 2c |

| Electrical Order | Disordered (Paraelectric) | Ordered (Antiferroelectric) |

This table summarizes the key changes associated with the paraelectric-to-antiferroelectric phase transition in Copper(II) Formate Tetrahydrate.

Spectroscopic Characterisation Techniques

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within copper(II) formate (B1220265) hydrate (B1144303). These transitions provide information about the d-orbital splitting of the copper(II) ion and the nature of the ligand-metal bonding.

The UV-Vis spectrum of copper(II) formate in various forms (clusters and bulk materials) is characterized by specific absorption bands. In an aqueous solution of copper(II) formate hydrate, a broad absorption band is typically observed in the visible region, with a maximum around 800 nm. researchgate.net This band is attributed to the d-d transitions of the Cu²⁺ ion in an aqueous environment. researchgate.net

Studies on gas-phase copper formate clusters have revealed that the electronic spectra are dominated by copper d-d transitions and charge-transfer excitations from the formate ligand to the vacant copper d-orbital. nih.gov The precise energetic position of these electronic transitions is highly dependent on the specific isomer of the cluster. nih.gov

In addition to the weaker d-d transitions, more intense Ligand-to-Metal Charge Transfer (LMCT) bands are observed in the ultraviolet region of the spectrum. These transitions involve the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character.

For copper(II) complexes, LMCT transitions are a key feature of their electronic spectra. rsc.orgmdpi.com In the case of copper(II) formate, these transitions involve the excitation of an electron from the formate ligand to the copper(II) center. nih.govrsc.org The energy of the LMCT band provides insight into the electronic structure and the nature of the copper-formate bond. Excitation into these LMCT bands can also initiate photochemical reactions, such as the loss of a neutral ligand. rsc.org The study of LMCT bands is crucial for understanding the photochemistry of copper(II) formate and its potential applications in photocatalysis. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Cu(HCOO)₂·xH₂O |

| Copper(II) formate tetrahydrate | Cu(HCOO)₂·4H₂O |

| Anhydrous copper(II) formate | Cu(HCOO)₂ |

| Basic copper formate | Cu₂(OH)₃(HCOO) |

| Copper(II) formate tetra(deuterium oxide) | Cu(HCOO)₂·4D₂O |

| Formate anion | HCOO⁻ |

| Water | H₂O |

Studies of d-d Electronic Transitions

The electronic spectrum of this compound is characterized by d-d transitions, which are sensitive to the geometry and nature of the ligand field around the Cu(II) ion. In many copper(II) complexes, a broad absorption band is observed in the visible region. For instance, a band centered around 11,000 cm⁻¹ is attributed to the d-d transition of Cu²⁺ in a non-octahedral local environment. researchgate.net The position and intensity of these bands can provide valuable information about the coordination geometry. In centrosymmetric octahedral environments, d-d transitions are generally weak because they are Laporte-forbidden. researchgate.net However, in non-octahedral geometries, such as the square pyramidal arrangement, these transitions become partially allowed, leading to increased intensity. researchgate.net

For copper(II) formate systems, the electronic spectra are often dominated by copper d-d transitions and charge-transfer excitations from the formate ligand to the vacant copper d orbital. researchgate.net The d-d transitions in copper(II) complexes with equatorial oxygen coordination, like that in some formate complexes, contribute to the observed electronic spectra. rsc.org The study of these transitions is crucial for understanding the electronic structure and the influence of the coordination environment on the copper ion. acs.orgdntb.gov.ua

Magnetic Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Anisotropy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and magnetic anisotropy of copper(II) complexes. The g-tensor values obtained from EPR spectra provide insight into the nature of the ground electronic state and the symmetry of the copper ion's environment. For many copper(II) compounds, anisotropic g-values are observed, indicating a lower symmetry than cubic. dtic.mil For example, in a study of a mixed-valent copper framework containing copper(II) formate layers, the EPR spectrum above 50 K was characteristic of monomeric Cu(II) with gₓ = gᵧ = 2.075 and gₙ = 2.350. rsc.org These values are typical for Cu(II) ions in an elongated axial coordination environment, such as a square pyramidal geometry. rsc.org

The anisotropy of the EPR signals can confirm the coordination geometry around the Cu²⁺ centers. rsc.org The temperature dependence of EPR spectra can also reveal dynamic processes, such as the Jahn-Teller effect, which is common in copper(II) systems. researchgate.net Furthermore, EPR studies on copper(II)-doped cadmium formate dihydrate have been used to investigate the influence of Jahn-Teller dynamics on the electronic structure.

| Complex | gₓ | gᵧ | gₙ | Reference |

|---|---|---|---|---|

| KCu₅Br₄(COOH)₄ | 2.075 | 2.075 | 2.350 | rsc.org |

| Cu-Mal | 2.07 | 2.18 | 2.25 | dtic.mil |

Nuclear Magnetic Resonance (NMR) for Magnetic Susceptibility Determination

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed as an alternative method to determine the magnetic susceptibility of paramagnetic compounds like this compound. The Evans method, which utilizes NMR, allows for the measurement of the magnetic susceptibility of a substance in solution. rsc.org This technique has been used to determine the magnetic susceptibilities of copper formate-pyridine compounds. rsc.org

Paramagnetic species in solution affect the chemical shifts of solvent or reference molecules, and this shift can be related to the bulk magnetic susceptibility of the solution. While direct NMR studies on the solid this compound are complicated by the paramagnetic nature of the Cu(II) ion, which leads to significant line broadening, studies on related systems and in solution provide valuable magnetic data. tandfonline.com For instance, ¹H NMR has been used to monitor the reactions of copper complexes in biological fluids, where interactions with ligands like formate can occur. westminster.ac.uk

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Cluster Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact molecular and cluster ions from solution to the gas phase for mass analysis. osti.gov This technique has been instrumental in studying the formation and composition of copper formate clusters. aip.org ESI-MS analysis of solutions containing copper(II) formate has revealed the presence of various cluster anions, such as Cu(II)ₘ(HCO₂)₂ₘ₊₁⁻ (where m = 1, 2, 3). aip.org

It is important to note that the ESI-MS process itself can sometimes induce chemical changes, such as the reduction of Cu(II) to Cu(I). nih.govresearchgate.net This potential for in-source reactions must be considered when interpreting the mass spectra of copper(II) complexes. rsc.org Despite this, ESI-MS provides invaluable information on the stoichiometry of copper-containing species present in a sample. rsc.orgnih.gov Studies have shown evidence for di-amine copper complexes and higher mass, lower intensity peaks that may correspond to dimeric or trimeric copper compounds. rsc.org

Analysis of Gaseous Decomposition Products

Mass spectrometry is a crucial tool for analyzing the gaseous products evolved during the thermal decomposition of this compound. tandfonline.com This analysis, often coupled with thermogravimetric analysis (TGA-MS), provides insights into the decomposition mechanism. d-nb.info The thermal decomposition of copper(II) formate is a complex process that can yield various gaseous products depending on the conditions. The release of CO₂ is a significant event in the thermal decomposition of copper formate complexes. researchgate.net

Studies have shown that the decomposition of copper(II) formate can proceed through different pathways, leading to the formation of products such as CO₂, CO, and H₂O. d-nb.infopsu.edu The analysis of these evolved gases by mass spectrometry helps to elucidate the reaction steps and the final solid products, which can include elemental copper and copper oxides. d-nb.infoscirp.org For example, TGA-MS has been used to study the decomposition profiles of copper(II) formate-based precursors for printed electronics, identifying the temperatures at which different gaseous species are released. d-nb.info

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides critical insights into the oxidation state of the copper centers and the chemical environment of the formate and hydrate ligands.

Detailed Research Findings

Analysis of this compound and related structures using XPS reveals distinct spectral features. The primary focus is on the core level spectra of copper (Cu 2p), oxygen (O 1s), and carbon (C 1s).

The Cu 2p spectrum is particularly diagnostic for determining the oxidation state of copper. Research shows that the Cu 2p₃/₂ peak for copper(II) in a formate environment is typically observed at a binding energy of approximately 934.1 eV to 935.1 eV. mdpi.comresearchgate.net A key feature confirming the Cu(II) oxidation state is the presence of strong "shake-up" satellite peaks at higher binding energies, specifically around 939.5 eV and 943.5 eV. researchgate.net These satellites are characteristic of d⁹ Cu(II) compounds and are absent in d¹⁰ Cu(I) or metallic Cu(0) species. nih.gov Some studies note that copper formate can be unstable under X-ray irradiation, leading to partial reduction and the appearance of a smaller peak around 932.5 eV, which is attributable to the formation of copper(I) oxide (Cu₂O). researchgate.net

The C 1s spectrum for copper(II) formate shows characteristic peaks related to the formate ligand (HCOO⁻). Deconvolution of the C 1s signal typically reveals two main components. A peak at approximately 288.4 eV to 288.6 eV is assigned to the carbon atom in the carboxyl group (O=C-O). mdpi.comresearchgate.net Another peak may be observed around 285.9 eV to 286.2 eV, corresponding to C-O bonding. mdpi.comresearchgate.net

The O 1s spectrum is composed of signals from the formate ligands and the water of hydration. The peak for the oxygen in the formate's ester group (C=O) is found at a binding energy of about 531.6 eV to 532.0 eV. researchgate.net A second signal at a higher binding energy, around 533 eV, can be attributed to the oxygen atoms in the hydrate (water) molecules. researchgate.net

The Cu LMM Auger spectrum can also be used for characterization, with the peak for copper formate located at approximately 337.9 eV. researchgate.net

Data Tables

Below are interactive tables summarizing the typical binding energies observed in XPS analysis of Copper(II) formate.

Table 1: Copper (Cu 2p) Core Level XPS Data Use the filter to select a specific peak or assignment.

Table 2: Carbon (C 1s) and Oxygen (O 1s) Core Level XPS Data Use the filter to select a specific core level or assignment.

Magnetic Properties and Low Temperature Phenomena

Characterisation of Antiferromagnetic Ordering

Antiferromagnetism in copper(II) formate (B1220265) hydrates is predominantly characterized by the dimensionality of the magnetic interactions, which are largely confined to one or two dimensions due to the layered crystal structure.

Certain coordination polymers of copper(II) formate exhibit magnetic behaviors characteristic of one-dimensional antiferromagnetic chains. For instance, a compound featuring copper(II) ions alternately bridged by formate ions in µ₁,₁- and µ₁,₃-fashion acts as an alternating S = ½ antiferromagnetic chain. tandfonline.com Magnetic measurements on such compounds show a singlet ground state at low temperatures, indicative of strong antiferromagnetic coupling between the copper ions. tandfonline.com

Copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, is a well-studied compound that is considered a close approximation of a two-dimensional (2D) Heisenberg antiferromagnet. aip.orgcolab.ws The crystal structure consists of layers of copper(II) ions bridged by formate groups, leading to significant magnetic interactions within these planes. nih.govrsc.org The magnetic susceptibility of this material displays a broad maximum around 65°K, a characteristic feature of short-range ordering in 2D magnetic systems. aip.orgcolab.ws

Similarly, novel hybrid copper frameworks with alternating magnetic 2D copper(II) formate and non-magnetic copper(I) bromide layers exhibit 2D short-range antiferromagnetic order within the formate layers. nih.govrsc.org Basic copper formate, [Cu₃(OH)₄(HCOO)₂], also features a distorted 2D triangular-lattice magnetic network of Cu(II) ions, with magnetic measurements indicating the dominance of antiferromagnetic interactions. nih.gov

| Compound | Magnetic Lattice Type | Key Magnetic Feature | Reference |

|---|---|---|---|

| Cu(HCOO)₂·4H₂O | Two-Dimensional Square | Approximates a 2D Heisenberg antiferromagnet | aip.orgcolab.ws |

| ACu₅Br₄(COOH)₄ (A⁺ = Na⁺, K⁺, etc.) | Two-Dimensional Square | Short-range 2D antiferromagnetic order | nih.govrsc.org |

| [Cu₃(OH)₄(HCOO)₂] | Two-Dimensional Distorted Triangular | Dominant antiferromagnetic interactions | nih.gov |

Spin-Canted Antiferromagnetism and Weak Ferromagnetism

In addition to pure antiferromagnetism, some copper(II) formate compounds exhibit a slight canting of the antiferromagnetically aligned spins. This spin canting results in a small net magnetic moment, leading to the phenomenon of weak ferromagnetism.

Magnetic susceptibility and magnetization measurements on single crystals of Cu(HCOO)₂·4H₂O have provided evidence for weak ferromagnetism below its ordering temperature. aip.org This behavior is attributed to the Dzyaloshinsky-Moriya interaction, which arises from the low symmetry of the crystal structure. Similarly, guanidinium (B1211019) copper(II) formate, [C(NH₂)₃]Cu(HCOO)₃, transitions to a canted antiferromagnetic state below 4.6 K. nih.gov The origin of this behavior is thought to be the canting of the coordination octahedra surrounding the copper(II) ions within the lattice. nih.gov Other metal-organic frameworks incorporating formate bridges have also been shown to display spin-canted weak ferromagnetism. acs.org

Paramagnetic Anisotropy Studies in Single Crystals

Investigations into the paramagnetic state of single crystals of copper(II) formate compounds reveal significant magnetic anisotropy, meaning the magnetic properties are dependent on the direction of the applied magnetic field relative to the crystal axes.

Electron Spin Resonance (ESR) studies on Cu(HCOO)₂·4H₂O have revealed a unique linear temperature dependence of the paramagnetic linewidth, which is a manifestation of the anisotropic magnetic environment. aip.org In single crystals of guanidinium copper(II) formate, versatile magnetization measurements have detected a very large anisotropy. nih.gov This pronounced anisotropy is believed to stem from the canting of the copper(II) coordination octahedra, which influences the local magnetic moments. nih.gov

Magnetic Ordering Transitions (e.g., Néel Temperature, Spin-Flop Transitions)

Copper(II) formate hydrates undergo phase transitions from a paramagnetic state to a magnetically ordered state at a critical temperature known as the Néel temperature (Tₙ).

For Cu(HCOO)₂·4H₂O, antiferromagnetic ordering occurs at a Néel temperature of 17 K. aip.org In contrast, basic copper formate, [Cu₃(OH)₄(HCOO)₂], shows a magnetic anomaly around 2.3 K, which corresponds to its transition to an antiferromagnetic state. This transition is confirmed by a λ-type anomaly in heat-capacity measurements at 2.15 K. nih.gov The hybrid frameworks ACu₅Br₄(COOH)₄ exhibit a transition to 3D long-range magnetic order at a significantly higher temperature of approximately 40 K. nih.govrsc.org

Below the Néel temperature, the application of a strong external magnetic field along the easy axis of magnetization can induce further transitions, such as spin-flop transitions. aps.orgaps.org Antiferromagnetic resonance (AFMR) measurements on Cu(HCOO)₂·4H₂O have been instrumental in probing the ordered magnetic state. aps.org These studies revealed complex behavior, including a discontinuity in resonance along the b-axis at an applied field of 5.3 kOe, which deviates from the behavior of a typical antiferromagnet and suggests more complex magnetic phase transitions. aip.org

| Compound | Néel Temperature (Tₙ) | Reference |

|---|---|---|

| Cu(HCOO)₂·4H₂O | 17 K | aip.org |

| [Cu₃(OH)₄(HCOO)₂] | ~2.3 K | nih.gov |

| ACu₅Br₄(COOH)₄ | ~40 K | nih.govrsc.org |

| [C(NH₂)₃]Cu(HCOO)₃ | 4.6 K | nih.gov |

Intra-layer and Inter-layer Exchange Coupling Interactions

The magnetic behavior of copper(II) formate hydrates is governed by the strength and nature of the exchange interactions between neighboring copper(II) ions. These interactions can be categorized as intra-layer (within a 2D plane) and inter-layer (between adjacent planes).

In layered copper formate compounds, the intra-layer exchange coupling is typically strong and antiferromagnetic. nih.govrsc.org This interaction is mediated by the superexchange pathway through the formate bridges (Cu–O–C–O–Cu). colab.wsnih.gov In the case of the ACu₅Br₄(COOH)₄ hybrid frameworks, this strong antiferromagnetic coupling is characterized by an exchange coupling constant (J/kₒ) of approximately -100 K. nih.govrsc.org

In contrast, the inter-layer exchange interactions are generally much weaker. nih.govrsc.org In the hybrid frameworks, the magnetic copper(II) formate layers are separated by large, non-magnetic copper(I)-bromide layers, which significantly diminishes the magnetic coupling between them. nih.govrsc.org This separation of magnetic layers is a key factor in the pronounced two-dimensional magnetic character of these materials. The interplay between strong intra-layer and weak inter-layer coupling is fundamental to the rich magnetic phase diagrams observed in the family of copper(II) formate hydrates. nist.govaps.org

Correlating Hydration State, Polymorphism, and Magnetic Behaviour

The magnetic properties of copper(II) formate are highly sensitive to its hydration state and crystalline polymorphism. Variations in the number of water molecules within the crystal lattice and differences in the structural arrangement of the Cu(HCOO)₂ units lead to distinct magnetic behaviors.

Anhydrous copper(II) formate exists in at least two polymorphic forms, the orthorhombic (α) and monoclinic (β) modifications, each displaying different magnetic characteristics. Research has indicated low-temperature ferromagnetic ordering in α-Cu(HCOO)₂. In contrast, the β modification is suggestive of antiferromagnetic ordering of magnetic moments within the chains formed by copper-oxygen octahedra researchgate.net.

The hydrated forms also exhibit unique magnetic and electrical properties. Copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, is known to undergo a phase transition from a paraelectric to an antiferroelectric phase upon cooling below -38 °C researchgate.net. This transition highlights the influence of the water molecules and their arrangement on the dielectric properties, which are often coupled with magnetic phenomena in such materials.

The table below summarizes the correlation between the hydration state, polymorphism, and the observed magnetic ordering in different forms of copper(II) formate.

| Compound | Crystal System | Magnetic Ordering |

| α-Cu(HCOO)₂ (anhydrous) | Orthorhombic | Ferromagnetic (at low temperatures) |

| β-Cu(HCOO)₂ (anhydrous) | Monoclinic | Antiferromagnetic |

| Cu(HCOO)₂·4H₂O (tetrahydrate) | Monoclinic | Antiferroelectric (below -38 °C) |

| Cu(HCOO)₂·1/3H₂O | - | Spin-canted Antiferromagnetism (TN = 32.1 K) |

Magnetic Characteristics of Basic Copper(II) Formates

Basic copper(II) formates are compounds that contain hydroxide (B78521) (OH⁻) ions in addition to formate and copper(II) ions. These materials often exhibit complex magnetic behaviors due to the presence of multiple superexchange pathways through both formate and hydroxide bridges.

One of the well-studied basic copper formates is [Cu₃(OH)₄(HCOO)₂]. This compound features a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions nih.gov. Magnetic measurements have revealed the dominance of antiferromagnetic interactions, with an exchange coupling constant (J/k_B) of 35.7 K nih.gov. A magnetic anomaly is observed at approximately 2.3 K, which corresponds to a transition from a paramagnetic to an antiferromagnetic ordered state nih.gov. Furthermore, heat capacity measurements show a λ-type anomaly at 2.15 K, confirming the magnetic transition temperature nih.gov. At 2 K, the field dependence of magnetization shows a 1/3-magnetization plateau, a characteristic feature of two-dimensional triangular-lattice systems nih.gov.

Other basic copper formates, such as those with different stoichiometries, can exhibit ferromagnetic interactions. For example, the related basic copper acetate (B1210297) compound, Cu₂(OH)₃(CH₃COO)·H₂O, displays weakly ferromagnetic layers that order antiferromagnetically below a Néel temperature of 12 K acs.org. This compound also exhibits a metamagnetic transition at a low threshold field of 0.8 T acs.org. The application of pressure can induce a transition from an antiferromagnetic to a ferromagnetic ground state in this material acs.org. While this is an acetate, the principles of magnetic exchange through hydroxide bridges are relevant to basic copper formates.

The magnetic properties of these basic copper salts are highly dependent on the specific crystal structure, which dictates the Cu-O-Cu bond angles and distances, thereby influencing the nature and strength of the magnetic superexchange interactions.

The table below provides a summary of the magnetic characteristics of a key basic copper(II) formate.

| Compound | Magnetic Structure | Predominant Interaction | Transition Temperature (TN) | Key Features |

| [Cu₃(OH)₄(HCOO)₂] | 2D Distorted Triangular Lattice | Antiferromagnetic | ~2.3 K | J/k_B = 35.7 K; 1/3-magnetization plateau at 2 K |

Thermal Decomposition Mechanisms and Kinetics

Non-Isothermal Decomposition Pathways in Controlled Atmospheres

The thermal degradation of anhydrous copper(II) formate (B1220265), typically studied up to 250°C, occurs through two separate but overlapping rate processes. researchgate.net The nature of the gaseous atmosphere—whether inert, reducing, or oxidizing—plays a significant role in the reaction kinetics and the final products formed. researchgate.netsci-hub.cat

Decomposition under Inert (Nitrogen, Argon) Conditions

In an inert atmosphere, such as nitrogen or argon, the thermal decomposition of copper(II) formate primarily yields metallic copper. researchgate.netresearchgate.net The process is characterized by the release of gaseous products, including hydrogen, carbon monoxide, and carbon dioxide, which helps to maintain a reducing environment that preserves the copper in its metallic state. researchgate.net Studies using thermogravimetric analysis (TGA) under a nitrogen shield gas show that the decomposition of copper(II) formate can be a two-step thermal event. d-nb.info For instance, complexes of copper(II) formate with certain organic ligands have shown an initial degradation step around 95°C and a second event near 195°C for complete conversion to elemental copper. d-nb.info

The decomposition in an inert atmosphere is generally considered to involve the stepwise reduction of the copper cation: Cu²⁺ → Cu⁺ → Cu⁰. researchgate.net The reaction is largely endothermic in a pure argon atmosphere. core.ac.uk However, the presence of nitrogen can introduce exothermic characteristics to the decomposition process. core.ac.uk

Decomposition in Reducing (Hydrogen) and Oxidizing (Air) Environments

The decomposition of copper(II) formate is influenced by the presence of reducing or oxidizing gases. researchgate.netsci-hub.cat

Reducing (Hydrogen) Atmosphere: In a hydrogen atmosphere, the initiation temperature for the decomposition of copper(II) formate is slightly lowered compared to inert or oxidizing conditions. researchgate.netsci-hub.cat The first stage of the reaction under hydrogen is endothermic. sci-hub.cat The primary solid product formed is metallic copper. sci-hub.cat

Oxidizing (Air) Atmosphere: When heated in air, the decomposition of copper(II) formate becomes more complex. While the initial stages may resemble those in an inert atmosphere, the resulting metallic copper can be at least partially oxidized to copper(I) oxide (Cu₂O) and copper(II) oxide (CuO). researchgate.net The second stage of the reaction in an oxidizing environment occurs at a significantly higher temperature. researchgate.netsci-hub.cat The presence of oxygen leads to exothermic processes due to the oxidation of the decomposition products. kau.edu.sa

Identification of Intermediate Species and Phases

The thermal decomposition of copper(II) formate involves the formation of several transient species, both solid and gaseous, before the final products are obtained.

Formation of Copper(I) Formate Intermediates

A key feature of the decomposition of copper(II) formate, similar to other copper(II) carboxylates, is the formation of a copper(I) formate intermediate. researchgate.netsci-hub.catlookchem.com The reaction proceeds through a stepwise reduction of the copper cation, where Cu²⁺ is first reduced to Cu⁺, forming copper(I) formate, which then further decomposes to metallic copper (Cu⁰). researchgate.netsci-hub.catlookchem.com This two-step reduction process, Cu²⁺ → Cu⁺ → Cu⁰, has been identified in various gaseous atmospheres. researchgate.net The copper(I) salt has been observed to have a slightly lower relative reactivity compared to its copper(II) counterpart. researchgate.netsci-hub.cat

Evolution of Gaseous Products (Formic Acid, Carbon Monoxide, Carbon Dioxide, Hydrogen)

The decomposition of the formate anion leads to the evolution of several gaseous products. The primary gaseous products released during the decomposition of copper(II) formate at around 200°C are formic acid (HCOOH) and carbon dioxide (CO₂). researchgate.netcymitquimica.com In some cases, particularly under reducing conditions, small amounts of carbon monoxide (CO) that may not be detected by gas chromatography, and formic acid can be present. sci-hub.cat The disappearance of formic acid at higher temperatures is attributed to its catalytic breakdown on the surface of the newly formed metallic copper. sci-hub.cat The release of CO₂ is a significant event in evaluating the thermal decomposition temperature. researchgate.net

Formation of Metallic Copper and Copper Oxides

The final solid product of the thermal decomposition of copper(II) formate is highly dependent on the atmospheric conditions.

Inert and Reducing Atmospheres: Under inert (nitrogen, argon) or reducing (hydrogen) conditions, the primary solid residue is metallic copper (Cu). researchgate.netsci-hub.catresearchgate.net The reducing environment created by the gaseous byproducts helps to prevent the oxidation of the copper. researchgate.net

Oxidizing Atmosphere: In an oxidizing atmosphere like air, while metallic copper is initially formed, it is susceptible to oxidation. researchgate.net This leads to the formation of copper(I) oxide (Cu₂O) and subsequently copper(II) oxide (CuO) as the temperature increases. researchgate.netkau.edu.sa The final residue in air is often a mixture of these copper oxides.

Table of Decomposition Products in Different Atmospheres:

| Atmosphere | Primary Solid Product(s) | Primary Gaseous Products |

| Inert (Nitrogen, Argon) | Metallic Copper (Cu) | Formic Acid, Carbon Dioxide, Carbon Monoxide, Hydrogen |

| Reducing (Hydrogen) | Metallic Copper (Cu) | Formic Acid, Carbon Dioxide, Carbon Monoxide, Hydrogen |

| Oxidizing (Air) | Metallic Copper (Cu), Copper(I) Oxide (Cu₂O), Copper(II) Oxide (CuO) | Formic Acid, Carbon Dioxide |

Redox Processes and Oxidation State Changes During Thermal Degradation

The thermal decomposition of copper(II) formate is fundamentally a redox process, characterized by the stepwise reduction of copper ions. Studies on anhydrous copper(II) formate have shown that the decomposition proceeds through two distinct, albeit partially overlapping, stages. lookchem.comresearchgate.net The initial step involves the reduction of Cu(II) to Cu(I), forming copper(I) formate as an intermediate. lookchem.comresearchgate.net This is subsequently followed by the reduction of Cu(I) to metallic copper (Cu(0)). lookchem.comresearchgate.net

Gas-phase studies on copper formate clusters have provided further insight into these elementary steps. The decomposition of larger clusters (n>2) often begins with the loss of neutral copper formate units. nih.govomicsdi.org It is within the smaller clusters (n=1 or 2) that redox reactions become prominent, leading to the formation of various Cu(I) complexes. nih.govomicsdi.org These reactions can involve the formation of formic acid or the loss of hydrogen atoms. nih.gov The final step in the formation of metallic copper often involves the decarboxylation of monovalent copper formate clusters, which leads to the formation of copper hydrides in the +I oxidation state. nih.gov

Kinetic and Thermodynamic Parameters of Decomposition Reactions

For the decomposition of the anhydrous form, non-isothermal kinetic studies using methods like the Ozawa method have been employed to determine the apparent Arrhenius parameters. lookchem.com These studies have confirmed the two-step decomposition process and have provided kinetic data that are in good agreement with previous literature results. lookchem.comresearchgate.net The decomposition of copper(II) formate is an exothermic process, with a notable peak observed around 210 °C, corresponding to an enthalpy of 16 J/g, which is associated with the formation of copper nanoparticles. researchgate.net

In the context of amine-copper formate complexes, which are often used in conductive inks, computational studies have shown that hydrogen bonds between the amine ligand and the formate are key factors in governing the activation energy of the decomposition reactions. researchgate.netnih.govacs.org This provides a design principle for tuning the reaction barriers for dehydrogenation and decarboxylation by selecting appropriate organic ligands. researchgate.netnih.govacs.org

| Process | Parameter | Value | Reference |

|---|---|---|---|

| Dehydration of Cu(HCOO)₂·4H₂O | Activation Energy | 11.2 ± 0.2 kcal/mol H₂O | rsc.org |

| Dehydration of Cu(HCOO)₂·4H₂O | Heat of Dissociation | 12.5 kcal/mol H₂O | rsc.org |

| Decomposition of Cu(HCOO)₂ | Enthalpy of Decomposition | 16 J/g | researchgate.net |

Influence of Reactant Preparation and Crystal Structure on Decomposition

The method of preparation and the resulting crystal structure of copper(II) formate significantly influence its thermal decomposition behavior. Copper(II) formate can exist in various hydrated forms, including a tetrahydrate and a dihydrate, as well as anhydrous α and β modifications. researchgate.netresearchgate.net The dehydration of copper(II) formate tetra- and dihydrates is accompanied by significant changes in the bonding of the formate groups and the remaining water molecules. akjournals.com Two structurally different modifications of Cu(HCOO)₂·2H₂O have been prepared, and their different structures are clearly reflected in their decomposition stoichiometry. akjournals.com

The crystal structure of copper(II) formate hydrates is characterized by the Jahn-Teller effect, which leads to a distorted coordination environment around the copper(II) centers. researchgate.net This structural feature can influence the reactivity of the compound. For instance, studies on guanidinium (B1211019) copper(II) formate have shown that the arrangement of elongated octahedra due to the Jahn-Teller effect leads to the formation of copper-formate-copper chains, influencing its magnetic properties and potentially its decomposition pathway. mdpi.com

Furthermore, the decomposition of copper(II) formate can be influenced by the presence of ligands. In amine-copper formate complexes, the structure of the amine ligands coordinated to the copper centers dictates properties such as stability and printability, thereby influencing the copper reduction pathway during thermolysis. researchgate.netnih.govacs.org The steric hindrance of the ligands can also play a role in the rearrangement of molecular fragments during decomposition. researchgate.net The absence of certain decomposition mechanisms in pure copper formate compared to its amine complexes may be due to stronger intermolecular bonds within the crystal structure of the former, requiring higher decomposition temperatures. researchgate.net

Mechanistic Insights into Decarboxylation Reactions

Decarboxylation is a critical step in the thermal decomposition of copper(II) formate, ultimately leading to the formation of metallic copper. Gas-phase studies have revealed that the decarboxylation of stoichiometric monovalent copper formate clusters, Cu(I)m(HCO₂)m+1⁻, is a key process that leads to the formation of copper hydrides in the +I oxidation state. nih.gov

Mechanistic studies on the decomposition of copper formate clusters have provided detailed insights into the elementary steps of decarboxylation. For binary copper formate clusters, it has been shown that the release of formic acid can proceed via hydride transfer from a formate ligand to a metal center, followed by a proton-coupled electron transfer (PCET), which results in the reduction of two copper centers from Cu(II) to Cu(I). d-nb.info

In the presence of amine ligands, the mechanism of decarboxylation is further influenced. Computational and experimental studies have proposed a mechanistic pathway for copper formate dehydrogenation and decarboxylation in these systems. researchgate.netnih.govacs.org These studies highlight the crucial role of hydrogen bonds between the amine ligand and the formate in governing the activation energy of the reaction. researchgate.netnih.govacs.org The reduction of Cu(II) to Cu(I) has been shown to occur in concert with the release of H₂ via the dimerization of a Cu(II) hydride intermediate, suggesting that dimeric amino copper formate is an important intermediate in the copper reduction process. researchgate.netnih.govacs.org

The by-products of the thermal decomposition, which include H₂ and CO, can have a reducing effect on copper oxides, which is advantageous in applications like the formation of pure copper interconnects. researchgate.net

Coordination Polymers and Metal Organic Frameworks Mofs Research

Copper(II) Formate (B1220265) as a Structural Building Block

The utility of copper(II) formate as a fundamental component in constructing complex supramolecular architectures stems from the formate ligand's diverse coordination capabilities. It can act as both a monodentate and a bridging ligand, facilitating the formation of extended structures with varying dimensionalities.

Assembly of One-Dimensional (1D) Coordination Polymers

Copper(II) formate has been instrumental in the synthesis of one-dimensional (1D) coordination polymers. In these structures, copper(II) centers are often linked by formate anions, creating chain-like assemblies. For instance, research has shown that triangular trinuclear copper(II) units can be connected by single formate bridges to form 1D zigzag coordination polymers. nih.govfigshare.com The specific arrangement and connectivity within these chains can be influenced by other coordinating species present in the reaction, such as pyrazole (B372694) or bipyridyl ligands. nih.govfigshare.comnih.gov The resulting 1D chains can exhibit interesting magnetic properties, such as alternating antiferromagnetic interactions. researchgate.netclarku.edu For example, a copper(II) coordination polymer with formate-bridged dimers displays behavior consistent with an alternating S = ½ antiferromagnetic chain. researchgate.netclarku.edu

One notable example involves the reaction of copper(II) carboxylates with pyrazole, which can yield 1D coordination polymers where mono- or dinuclear copper units act as secondary building units (SBUs). unibo.it Similarly, the use of 4,4'-dithiobis(pyridine) with copper(II) carboxylates has led to the formation of zigzag chains composed of alternating Cu₂(RCOO)₄ units and the dithiobis(pyridine) ligand. oup.com Furthermore, the combination of copper(II) ions with bidentate bipyridyl species and formate anions can result in the formation of linear 1D coordination polymers. nih.gov

Construction of Two-Dimensional (2D) and Three-Dimensional (3D) Frameworks

The bridging capability of the formate ligand extends to the creation of more complex two-dimensional (2D) and three-dimensional (3D) frameworks. In these structures, copper(II) formate units can link to form layers or extended networks. For example, a novel class of hybrid copper frameworks has been synthesized where 2D copper(II) formate layers are interconnected with copper(I) bromide layers, resulting in a 3D anionic framework. rsc.orgrsc.orgresearchgate.net These structures can exhibit both 2D short-range antiferromagnetic order within the formate layers and 3D long-range magnetic order at lower temperatures. rsc.orgrsc.orgresearchgate.net

The dimensionality of the resulting framework can often be controlled by the choice of ancillary ligands and reaction conditions. For instance, the reaction of copper(II) salts with 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) can controllably yield either 2D or 3D pillared-layer MOFs by modulating the axial coordination of the dinuclear copper(II) paddlewheel SBU, a process influenced by the counterions of the copper source. ustc.edu.cn Similarly, the use of different solvents can tune the topology of copper(II) MOFs based on bipyridyl ligands, leading to either 2D or 3D structures. acs.org

A unique layered copper-formate hydrate (B1144303), Cu(HCOO)₂·1/3H₂O, features strongly waved (4,4) Cu-formate layers held together by interlayer interactions, demonstrating the formation of a 2D Heisenberg antiferromagnet. researchgate.net The versatility of copper(II) formate is further highlighted in the synthesis of three-dimensional coordination polymers where formate anions bridge copper centers, sometimes in conjunction with other ligands, to create complex network structures. nih.govacs.org

Design Principles for Copper(II) Formate-Based MOFs

The rational design of metal-organic frameworks (MOFs) relies on understanding the interplay between the metal nodes, organic linkers, and reaction conditions. Copper(II) formate-based MOFs are a prime example of how these principles can be applied to create materials with tailored properties.

Role of Copper(II) Paddle-Wheel Units as Secondary Building Units (SBUs)

A common and crucial secondary building unit (SBU) in copper-based MOFs is the copper(II) paddle-wheel, [Cu₂(COO)₄]. acs.orgacs.org This SBU consists of two copper atoms bridged by four carboxylate groups, which can be formate anions. acs.org The axial positions of the paddle-wheel unit can be occupied by solvent molecules or other ligands, providing points for further extension of the framework. ustc.edu.cn The copper paddle-wheel is a recurring motif in a significant percentage of 3D MOF structures. acs.org

Influence of Organic Linkers and Anions on Framework Topology

Anions also play a significant role in directing the assembly of coordination polymers. Different anions can lead to different coordination geometries around the copper(II) center, which in turn affects the dimensionality and topology of the resulting framework. mdpi.com For example, the use of acetate (B1210297) and nitrate (B79036) anions with the same copper(II) source and organic ligand can result in the formation of a 1D zigzag chain and a 2D puckered network, respectively. mdpi.com This demonstrates that even subtle changes in the reaction components can have a profound impact on the final structure. The counterions from the metal salt precursor can also influence whether a 2D or 3D framework is formed by modulating the coordination at the axial positions of the copper paddle-wheel SBUs. ustc.edu.cn

Magnetic Properties of Formate-Bridged Coordination Polymers

Coordination polymers containing formate-bridged copper(II) ions often exhibit interesting magnetic properties arising from superexchange interactions mediated by the formate ligands. The nature and strength of these magnetic interactions are highly dependent on the specific coordination geometry and the bridging mode of the formate anion.

Research has shown that formate-bridged copper(II) systems can display a range of magnetic behaviors, including antiferromagnetism and weak ferromagnetism. researchgate.netclarku.eduacs.orgresearchgate.net In many cases, antiferromagnetic coupling between adjacent copper(II) centers is observed. acs.orgresearchgate.net For instance, a copper(II) coordination polymer with alternating μ₁,₁- and μ₁,₃-formate bridges exhibits strong antiferromagnetic coupling within the μ₁,₁-bridged dimers, leading to a singlet ground state at low temperatures. researchgate.netclarku.edu The magnetic susceptibility measurements of such compounds can often be modeled to determine the exchange coupling constants (J). researchgate.netclarku.edu

The insertion of additional bridging ligands, such as formate, into a coordination polymer can significantly alter its magnetic properties. This can shorten the distance between magnetic centers and create new pathways for magnetic interactions, potentially leading to an increase in the magnetic ordering temperature. mdpi.com In some systems, spin-canting can lead to spontaneous magnetization and weak ferromagnetism. researchgate.net